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molecular formula C10H13N5 B2953760 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile CAS No. 90601-43-7

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

Cat. No. B2953760
M. Wt: 203.249
InChI Key: PXZRSKBNKIYCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06821972B2

Procedure details

To a solution of 3-cyano-2-chloropyrazine (0.45 g, 3.2 mmol) in methanol (10 mL) was added N-methylpiperazine (0.75 mL, 6.4 mmol) and the reaction was stirred at room temperature overnight. The solvent was removed in vacuo, then the residue was dissolved in ethyl acetate. The precipitate was filtered off and the filtrate was concentrated under reduce pressure. The residue was then purified by flash chromatography on silica gel (dichloromethane/methanol 95:5) to give the title compound as a yellow oil (0.59 g).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](Cl)=[N:5][CH:6]=[CH:7][N:8]=1)#[N:2].[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CO>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([C:4]2[C:3]([C:1]#[N:2])=[N:8][CH:7]=[CH:6][N:5]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
C(#N)C=1C(=NC=CN1)Cl
Name
Quantity
0.75 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash chromatography on silica gel (dichloromethane/methanol 95:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(=NC=CN1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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